

# Investigating Venglustat for GM2 Gangliosidosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Venglustat |           |
| Cat. No.:            | B608041    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Venglustat**, an investigational oral therapy, for the treatment of GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). It synthesizes available data on its mechanism of action, clinical trial outcomes, and key experimental methodologies.

# Introduction to GM2 Gangliosidosis and Substrate Reduction Therapy

GM2 gangliosidosis is a group of rare, inherited lysosomal storage disorders caused by mutations in the HEXA, HEXB, or GM2A genes.[1][2] These genetic defects lead to a deficiency in the β-hexosaminidase A enzyme, which is crucial for the breakdown of GM2 gangliosides, a type of glycosphingolipid.[3][4][5] Consequently, GM2 gangliosides accumulate to toxic levels, primarily within the neurons of the central nervous system, leading to progressive neurodegeneration, severe neurological symptoms, and often, early mortality.[1][3]

Currently, there are no approved disease-modifying treatments for GM2 gangliosidosis.[1][6] One promising therapeutic strategy is Substrate Reduction Therapy (SRT). SRT aims to inhibit an early step in the synthesis pathway of the accumulating substrate, thereby reducing its rate of formation to match the compromised rate of degradation.[7] For GM2 gangliosidosis, the target is the glycosphingolipid (GSL) synthesis pathway.[8] **Venglustat** is an investigational small molecule designed for this purpose.[1][9]



### **Venglustat: Mechanism of Action**

**Venglustat** (formerly GZ/SAR402671 or ibiglustat) is a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS).[10][11] GCS is a key enzyme that catalyzes the first committed step in the synthesis of most glucosylceramide-based glycosphingolipids, including GM2 gangliosides.[1][9][12] By inhibiting GCS, **Venglustat** reduces the production of glucosylceramide (GL-1), the precursor for a wide array of more complex GSLs.[8][9] This upstream inhibition is intended to decrease the overall synthesis and subsequent accumulation of GM2 ganglioside in the brain and other tissues.[1][10] **Venglustat**'s ability to cross the bloodbrain barrier is a critical feature for treating the neurological manifestations of GM2 gangliosidosis.[1][10]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Therapy Clinical Trial for GM2 Gangliosidosis Child Neurology Society [childneurologysociety.org]
- 5. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Substrate reduction therapy for lysosomal storage diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanofi provides update on venglustat clinical program [sanofi.com]
- 9. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venglustat | ALZFORUM [alzforum.org]
- 12. fabrydiseasenews.com [fabrydiseasenews.com]
- To cite this document: BenchChem. [Investigating Venglustat for GM2 Gangliosidosis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#investigating-venglustat-for-gm2-gangliosidosis-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com